(Z)-But-2-enedioic acid;5-chloro-2,2-dimethyl-N-[(5R)-8-methyl-8-azabicyclo[3.2.1]octan-3-yl]-3H-1-benzofuran-7-carboxamide
(Z)-But-2-enedioic acid;5-chloro-2,2-dimethyl-N-[(5R)-8-methyl-8-azabicyclo[3.2.1]octan-3-yl]-3H-1-benzofuran-7-carboxamide
Zatosetron maleate is an antimigraine.
Brand Name:
Vulcanchem
CAS No.:
123482-23-5
VCID:
VC0547709
InChI:
InChI=1S/C19H25ClN2O2.C4H4O4/c1-19(2)10-11-6-12(20)7-16(17(11)24-19)18(23)21-13-8-14-4-5-15(9-13)22(14)3;5-3(6)1-2-4(7)8/h6-7,13-15H,4-5,8-10H2,1-3H3,(H,21,23);1-2H,(H,5,6)(H,7,8)/b;2-1-/t13?,14-,15?;/m1./s1
SMILES:
CC1(CC2=C(O1)C(=CC(=C2)Cl)C(=O)NC3CC4CCC(C3)N4C)C.C(=CC(=O)O)C(=O)O
Molecular Formula:
C23H29ClN2O6
Molecular Weight:
464.9 g/mol
(Z)-But-2-enedioic acid;5-chloro-2,2-dimethyl-N-[(5R)-8-methyl-8-azabicyclo[3.2.1]octan-3-yl]-3H-1-benzofuran-7-carboxamide
CAS No.: 123482-23-5
Inhibitors
VCID: VC0547709
Molecular Formula: C23H29ClN2O6
Molecular Weight: 464.9 g/mol
Purity: >98% (or refer to the Certificate of Analysis)
CAS No. | 123482-23-5 |
---|---|
Product Name | (Z)-But-2-enedioic acid;5-chloro-2,2-dimethyl-N-[(5R)-8-methyl-8-azabicyclo[3.2.1]octan-3-yl]-3H-1-benzofuran-7-carboxamide |
Molecular Formula | C23H29ClN2O6 |
Molecular Weight | 464.9 g/mol |
IUPAC Name | (Z)-but-2-enedioic acid;5-chloro-2,2-dimethyl-N-[(5R)-8-methyl-8-azabicyclo[3.2.1]octan-3-yl]-3H-1-benzofuran-7-carboxamide |
Standard InChI | InChI=1S/C19H25ClN2O2.C4H4O4/c1-19(2)10-11-6-12(20)7-16(17(11)24-19)18(23)21-13-8-14-4-5-15(9-13)22(14)3;5-3(6)1-2-4(7)8/h6-7,13-15H,4-5,8-10H2,1-3H3,(H,21,23);1-2H,(H,5,6)(H,7,8)/b;2-1-/t13?,14-,15?;/m1./s1 |
Standard InChIKey | HAFQATMFFHYNPN-BTJKTKAUSA-N |
Isomeric SMILES | CC1(CC2=C(O1)C(=CC(=C2)Cl)C(=O)NC3C[C@H]4CC[C@@H](C3)N4C)C.C(=C\C(=O)O)\C(=O)O |
SMILES | CC1(CC2=C(O1)C(=CC(=C2)Cl)C(=O)NC3CC4CCC(C3)N4C)C.C(=CC(=O)O)C(=O)O |
Canonical SMILES | CC1(CC2=C(O1)C(=CC(=C2)Cl)C(=O)NC3CC4CCC(C3)N4C)C.C(=CC(=O)O)C(=O)O |
Appearance | Solid powder |
Description | Zatosetron maleate is an antimigraine. |
Purity | >98% (or refer to the Certificate of Analysis) |
Related CAS | 123482-22-4 (Parent) |
Shelf Life | >3 years if stored properly |
Solubility | Soluble in DMSO |
Storage | Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms | 5-chloro-2,3-dihydro-2,2-dimethyl-N-(8-methyl-8-azabicyclo(3.2.1)oct-3-yl)-7-benzofurancarboxamide LY 277359 LY 277359 maleate LY-277359 zatosetron zatosetron maleate |
Reference | 1: Maksay G, Bíró T, Laube B, Nemes P. Hyperekplexia mutation R271L of alpha1 glycine receptors potentiates allosteric interactions of nortropeines, propofol and glycine with [3H]strychnine binding. Neurochem Int. 2008 Jan;52(1-2):235-40. Epub 2007 Jun 21. PubMed PMID: 17655979. 2: Maksay G, Bíró T. Dual cooperative allosteric modulation of binding to ionotropic glycine receptors. Neuropharmacology. 2002 Dec;43(7):1087-98. Erratum in: Neuropharmacology. 2003 May;44(6):843. PubMed PMID: 12504915. 3: Shannon HE, Lutz EA. Yohimbine produces antinociception in the formalin test in rats: involvement of serotonin(1A) receptors. Psychopharmacology (Berl). 2000 Mar;149(1):93-7. PubMed PMID: 10789888. 4: Zatosetron. (LY 191617, LY 277359). Drugs R D. 1999 Dec;2(6):397-9. PubMed PMID: 10763451. 5: Zatosetron. LY 191617, LY 277359. Drugs R D. 1999 Oct;2(4):253-5. PubMed PMID: 10659404. 6: Smith WT, Londborg PD, Blomgren SL, Tollefson GD, Sayler ME. Pilot study of zatosetron (LY277359) maleate, a 5-hydroxytryptamine-3 antagonist, in the treatment of anxiety. J Clin Psychopharmacol. 1999 Apr;19(2):125-31. PubMed PMID: 10211913. 7: Maksay G. Bidirectional allosteric modulation of strychnine-sensitive glycine receptors by tropeines and 5-HT3 serotonin receptor ligands. Neuropharmacology. 1998 Dec;37(12):1633-41. PubMed PMID: 9886686. 8: Espey MJ, Du HJ, Downie JW. Serotonergic modulation of spinal ascending activity and sacral reflex activity evoked by pelvic nerve stimulation in cats. Brain Res. 1998 Jul 6;798(1-2):101-8. PubMed PMID: 9666094. 9: Gleason SD, Shannon HE. Blockade of phencyclidine-induced hyperlocomotion by olanzapine, clozapine and serotonin receptor subtype selective antagonists in mice. Psychopharmacology (Berl). 1997 Jan;129(1):79-84. PubMed PMID: 9122367. 10: Wrighton SA, VandenBranden M, Ring BJ. The human drug metabolizing cytochromes P450. J Pharmacokinet Biopharm. 1996 Oct;24(5):461-73. Review. PubMed PMID: 9131485. 11: Espey MJ, Downie JW. Serotonergic modulation of cat bladder function before and after spinal transection. Eur J Pharmacol. 1995 Dec 12;287(2):173-7. PubMed PMID: 8749032. 12: Toral J, Hu W, Critchett D, Solomon AJ, Barrett JE, Sokol PT, Ziai MR. 5-HT3 receptor-independent inhibition of the depolarization-induced 86Rb efflux from human neuroblastoma cells, TE671, by ondansetron. J Pharm Pharmacol. 1995 Jul;47(7):618-22. PubMed PMID: 8568632. 13: Gidda JS, Evans DC, Cohen ML, Wong DT, Robertson DW, Parli CJ. Antagonism of serotonin3 (5-HT3) receptors within the blood-brain barrier prevents cisplatin-induced emesis in dogs. J Pharmacol Exp Ther. 1995 May;273(2):695-701. PubMed PMID: 7752072. 14: Bendele A, Means J, Shoufler J, Schmalz C, Hanasono G, Symanowski J, Adams E. Chronic toxicity of zatosetron, a 5-HT3 receptor antagonist, in rhesus monkeys. Drug Chem Toxicol. 1995 Feb;18(1):61-82. PubMed PMID: 7768200. 15: Banner SE, Sanger GJ. Differences between 5-HT3 receptor antagonists in modulation of visceral hypersensitivity. Br J Pharmacol. 1995 Jan;114(2):558-62. PubMed PMID: 7881756; PubMed Central PMCID: PMC1510257. 16: Miyata K, Honda K. [Serotonin (5-HT)3 receptors: antagonists and their pharmacological profiles]. Nihon Yakurigaku Zasshi. 1994 Sep;104(3):143-52. Review. Japanese. PubMed PMID: 7959407. 17: Ring BJ, Parli CJ, George MC, Wrighton SA. In vitro metabolism of zatosetron. Interspecies comparison and role of CYP 3A. Drug Metab Dispos. 1994 May-Jun;22(3):352-7. PubMed PMID: 8070310. 18: Bendele AM, Buenger DA, McGrath JP, Schmalz CA, Hanasono GK. Chronic toxicity, metabolism, and pharmacokinetics of the 5-HT3 receptor antagonist zatosetron (LY277359) in Fischer 344 rats. Fundam Appl Toxicol. 1994 May;22(4):494-504. PubMed PMID: 8056197. 19: Chappell AS, Bay JM, Botzum GD, Cohen ML. Zatosetron, a 5-HT3 receptor antagonist in a multicenter trial for acute migraine. Neuropharmacology. 1994 Mar-Apr;33(3-4):509-13. PubMed PMID: 7984290. 20: Schwartz SM, Goldberg MJ, Gidda JS, Cerimele BJ. Effect of zatosetron on ipecac-induced emesis in dogs and healthy men. J Clin Pharmacol. 1994 Mar;34(3):250-4. PubMed PMID: 7517409. |
PubChem Compound | 24860542 |
Last Modified | Nov 11 2021 |
Mass Molarity Calculator
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume